

Comprehensive Technical Guide on 5-Hexadecanol: Physicochemical Profiling, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Hexadecanol

CAS No.: 21078-87-5

Cat. No.: B3188393

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Executive Summary

As drug delivery systems and advanced materials become increasingly sophisticated, the demand for specialized lipid excipients and synthetic intermediates has surged. **5-Hexadecanol** (CAS: 21078-87-5), a secondary fatty alcohol, represents a critical structural departure from its ubiquitous primary counterpart, 1-hexadecanol (cetyl alcohol). By shifting the hydroxyl group to the C5 position, the molecule introduces steric hindrance that disrupts highly ordered crystalline lipid packing. This structural asymmetry depresses its melting point and alters its interfacial behavior, making it an exceptional candidate for microemulsion formulations, compliant coatings, and the synthesis of bespoke alkylene oxide-capped surfactants.

This whitepaper provides an authoritative, in-depth analysis of the physical properties, catalytic synthesis pathways, and self-validating experimental protocols associated with **5-Hexadecanol**, designed for researchers and formulation scientists.

Physicochemical Profiling & Thermodynamic Data

The physical properties of **5-hexadecanol** are dictated by its 16-carbon aliphatic chain and the secondary nature of its hydroxyl group. The C5 placement creates a "branched" effect in lipid bilayers, which significantly lowers the Krafft point of its derivatives and prevents the formation of rigid lamellar gel phases commonly seen with primary fatty alcohols.

Quantitative Physical Properties

The following table synthesizes estimated and calculated thermodynamic data critical for process engineering and formulation[1],[2]:

Property	Value	Unit	Method / Source
IUPAC Name	Hexadecan-5-ol	-	Nomenclature
Molecular Formula	C ₁₆ H ₃₄ O	-	-
Molecular Weight	242.44	g/mol	Standard Atomic Weights
Melting Point ()	42.75 (315.90 K)	°C	Joback Calculated[2]
Boiling Point ()	315.27 to 384.07	°C	Estimate / Joback[1], [2]
Density	0.8323	g/cm ³	Estimate[1]
Flash Point	118.6	°C	Closed Cup Estimate[1]
Vapor Pressure	8.34 × 10 ⁻⁵	mmHg	At 25 °C[1]
LogP (Octanol/Water)	5.458	-	Crippen Calculated[2]
Water Solubility	Insoluble (Log ₁₀ WS = -5.90)	mol/L	Crippen Calculated[2]
Enthalpy of Vaporization	67.50	kJ/mol	Joback Calculated[2]

Analytical Insight: The vapor pressure of hexadecanol isomers is highly sensitive to the position of the hydroxyl group. Predictive models (such as COSMO-RS and Nannoolal group-contribution methods) demonstrate that secondary isomers like **5-hexadecanol** exhibit distinct volatility profiles compared to terminal alcohols, which is a critical parameter when designing high-temperature chemical processes or evaporation-retarding monolayers[3].

Mechanistic Synthesis Pathways

The synthesis of specific secondary fatty alcohols has historically relied on Grignard-type reactions, which generate significant salt waste. Modern approaches utilize advanced catalytic hydrodeoxygenation (HDO) or photobiocatalytic cascades.

Chemoselective Hydrodeoxygenation (HDO)

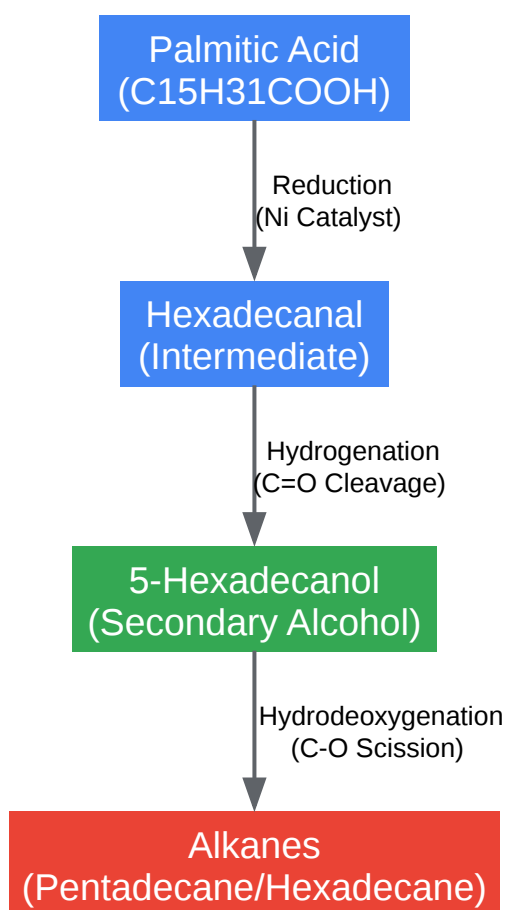
Recent advancements in biomass conversion have demonstrated that palmitic acid can be converted to **5-hexadecanol** with ~90% selectivity using a novel

MXene catalyst[4]. The reaction proceeds through a hexadecanal intermediate. The synergy between the metallic Ni (which drives hydrogenation) and

active sites (which accelerate C-O bond scission) allows for precise control over the reaction, arresting the process at the secondary alcohol stage before complete deoxygenation to alkanes occurs[4].

Photobiocatalytic Cascades

For enantiomerically pure secondary fatty alcohols, researchers have developed photoenzymatic cascades. This involves the stereoselective hydration of unsaturated fatty acids using fatty acid hydratases (FAHs), followed by decarboxylation mediated by a photoactivated decarboxylase (e.g., from *Chlorella variabilis*)[5].



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Caption: Catalytic hydrodeoxygenation pathway of palmitic acid to **5-hexadecanol** and alkanes.

Applications in Drug Delivery & Formulation

Alkylene Oxide-Capped Surfactants

5-Hexadecanol is a highly effective hydrophobic tail precursor for secondary alcohol alkoxylates. By reacting **5-hexadecanol** with ethylene oxide and capping it with alkylene oxide, formulators create non-ionic surfactants with exceptional wetting and dispersing properties[6]. In drug delivery, these surfactants are utilized to formulate microemulsions. The secondary branching prevents the surfactant from crystallizing out of solution at low temperatures, ensuring the microemulsion remains thermodynamically stable and capable of solubilizing lipophilic active pharmaceutical ingredients (APIs)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the chemoselective synthesis of **5-hexadecanol** via HDO is designed as a self-validating system. By quantifying the specific ratios of intermediates to final products, the scientist can mathematically verify the thermodynamic control of the reactor.

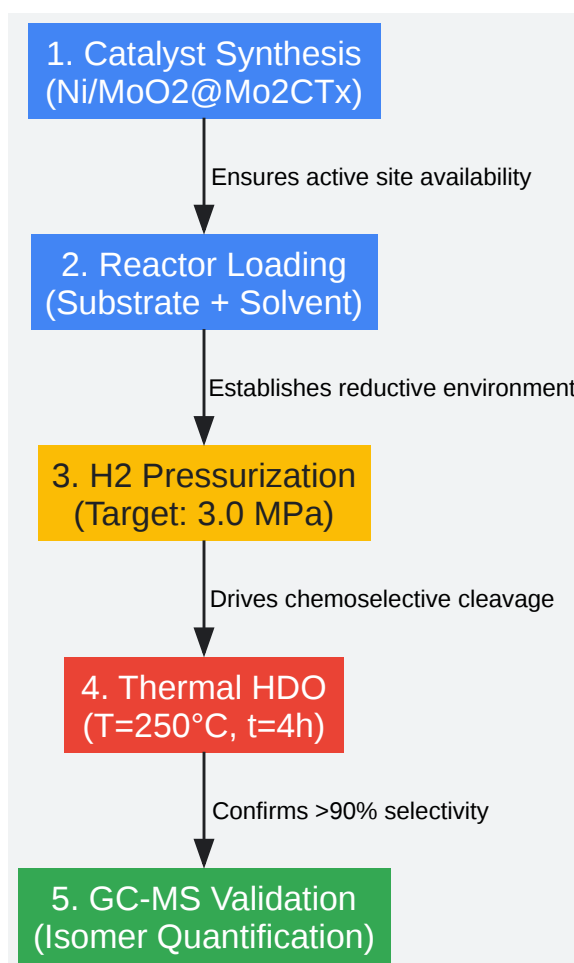
Protocol: Chemoselective HDO of Palmitic Acid to 5-Hexadecanol

Rationale & Causality: The reaction temperature is strictly capped at 250 °C. At this temperature, the hydrogenation of the hexadecanal intermediate to **5-hexadecanol** is thermodynamically favored, while the subsequent C-O bond cleavage (which would yield unwanted hexadecane) is kinetically limited[4].

Step-by-Step Methodology:

- **Catalyst Preparation:** Synthesize the catalyst via partial oxidation of MXene and subsequent Ni impregnation. **Causality:** The MXene support prevents the agglomeration of Ni nanoparticles, ensuring high active-site availability[4].
- **Reactor Loading:** In a high-pressure Parr reactor, load 1.0 g of palmitic acid, 0.1 g of the synthesized catalyst, and 20 mL of a non-reactive solvent (e.g., dodecane).
- **Pressurization:** Purge the reactor three times with gas to remove oxygen, then pressurize with gas to 3.0 MPa. **Causality:** 3.0 MPa provides sufficient hydrogen fugacity to drive the initial reduction of the carboxylic acid without over-saturating the catalyst, which would lead to runaway alkane production.
- **Thermal Activation:** Heat the reactor to 250 °C under continuous stirring (800 rpm) for 4 hours.

- Quenching & Separation: Rapidly cool the reactor to room temperature using an ice bath to arrest the reaction kinetics. Depressurize safely.
- Self-Validation via GC-MS:
 - Spike the product mixture with an internal standard (1-heptadecanol).
 - Analyze via Gas Chromatography-Mass Spectrometry (GC-MS).
 - Validation Logic: Calculate the molar ratio of Hexadecanal : **5-Hexadecanol** : Hexadecane. A successful, chemoselective reaction will yield >90% **5-Hexadecanol**. If Hexadecanal > 5%, the pressure was insufficient or the catalyst is deactivated. If Hexadecane > 10%, the reactor temperature locally exceeded 250 °C, triggering excessive hydrodeoxygenation[4].



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Caption: Self-validating experimental workflow for the chemoselective synthesis of **5-hexadecanol**.

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